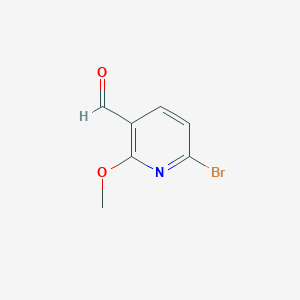

6-Bromo-2-methoxynicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRFLECKNDNCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483295 | |

| Record name | 6-Bromo-2-methoxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58819-88-8 | |

| Record name | 6-Bromo-2-methoxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-2-methoxynicotinaldehyde CAS number lookup

An In-depth Technical Guide to 6-Bromo-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. As a Senior Application Scientist, this document synthesizes its core chemical data, outlines a robust synthetic pathway, explores its chemical reactivity for drug discovery applications, and provides essential safety and handling protocols.

Core Identity and Physicochemical Properties

This compound, with the CAS Number 58819-88-8 , is a substituted pyridine derivative.[1][2][3] Its structure, featuring a bromine atom, a methoxy group, and an aldehyde on the pyridine ring, makes it a versatile intermediate in organic synthesis.

Table 1: Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 58819-88-8 | [1][2][3] |

| Molecular Formula | C₇H₆BrNO₂ | [1][4] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| IUPAC Name | 6-bromo-2-methoxypyridine-3-carbaldehyde | [3] |

| Synonyms | 6-Bromo-2-methoxy-3-pyridinecarboxaldehyde | [1] |

| Appearance | Solid, Beige Powder | [2][5] |

| Melting Point | 123 - 126 °C | [5] |

| Purity | Typically ≥95% | [2] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Synthesis of this compound: A Plausible Workflow

Overall Synthetic Scheme

The proposed synthesis starts from a commercially available precursor, 2-amino-6-bromopyridine, and proceeds through methoxylation, followed by directed ortho-metalation and formylation.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Methoxy-6-bromopyridine

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-6-bromopyridine (1.0 eq) in anhydrous methanol.

-

Reagent Addition: To this solution, add sodium methoxide (1.2 eq) portion-wise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench with water.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2-methoxy-6-bromopyridine.

Step 2: Directed Ortho-metalation and Formylation

-

Reaction Setup: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.5 eq) in anhydrous tetrahydrofuran (THF) and cool to -78°C.

-

Substrate Addition: Slowly add a solution of 2-methoxy-6-bromopyridine (1.0 eq) in anhydrous THF to the LDA solution, maintaining the temperature at -78°C. Stir for 1 hour at this temperature to ensure complete deprotonation at the C3 position.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) dropwise to the reaction mixture at -78°C.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography to afford this compound.

Chemical Reactivity and Applications in Drug Discovery

This compound is a valuable intermediate for drug discovery due to its distinct reactive sites, which allow for the systematic construction of complex molecular architectures.[]

Caption: Reactivity map of this compound.

Reactions of the Aldehyde Group

The aldehyde functional group is a versatile handle for various transformations:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, a common pharmacophore.

-

Reduction: Selective reduction yields the primary alcohol, which can be used for further functionalization.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent provides access to a diverse range of substituted amines.

-

Wittig Reaction: Allows for the formation of carbon-carbon double bonds, enabling chain extension.

-

Condensation Reactions: Forms imines (Schiff bases) with primary amines, which can be stable or serve as intermediates.

Reactions at the Bromine Atom

The bromine atom on the electron-deficient pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions:

-

Suzuki Coupling: Introduction of aryl or heteroaryl groups.

-

Sonogashira Coupling: Formation of carbon-carbon triple bonds by coupling with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to introduce amine substituents.

-

Stille Coupling: Coupling with organostannanes.

The strategic combination of these reactions allows for the rapid generation of compound libraries for hit-to-lead optimization in drug discovery programs.[9]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: Safety and Hazard Information

| Category | Information | Source(s) |

| Signal Word | Warning | [2] |

| Pictograms | GHS07 (Exclamation Mark) | [2] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][10][11] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][10][12] |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. Handle in a well-ventilated area or fume hood. | [12][13] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere (2-8°C). | [2][13] |

| Incompatible Materials | Strong bases, Oxidizing agents. | [13] |

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[5][10][11][12][13]

Conclusion

This compound is a highly functionalized pyridine derivative that serves as a potent intermediate for the synthesis of complex molecules. Its dual reactivity allows for sequential and controlled modifications, making it a valuable tool for medicinal chemists and researchers in drug development. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the laboratory.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | 58819-88-8 [sigmaaldrich.com]

- 3. 58819-88-8 | this compound - AiFChem [aifchem.com]

- 4. This compound | C7H6BrNO2 | CID 12269213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 9. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

Molecular structure of 6-Bromo-2-methoxynicotinaldehyde

An In-Depth Technical Guide to the Molecular Structure of 6-Bromo-2-methoxynicotinaldehyde

Abstract

This compound (CAS No. 58819-88-8) is a substituted pyridine derivative that serves as a pivotal intermediate in the fields of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a pyridine ring functionalized with a bromine atom, a methoxy group, and an aldehyde, offers a versatile platform for the construction of complex molecular entities. This guide provides a comprehensive technical overview of its molecular structure, elucidated through an analysis of its physicochemical properties and predicted spectroscopic data. We delve into the causality behind its structural characterization, present standardized protocols for its analysis, and explore the implications of its structure on its chemical reactivity and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this valuable chemical building block.

Core Molecular Profile and Physicochemical Properties

The foundational step in understanding any chemical entity is to define its fundamental properties. This compound is a solid compound whose identity is established by its unique combination of atoms and their arrangement in three-dimensional space.

The molecule's structure is centered on a pyridine ring. At position 2, an electron-donating methoxy group (-OCH₃) is present, while position 3 holds an electron-withdrawing aldehyde group (-CHO). At position 6, a bromine atom is substituted, which significantly influences the molecule's reactivity, particularly in cross-coupling reactions.

A summary of its key identifiers and properties is presented below.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 58819-88-8 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | |

| IUPAC Name | 6-bromo-2-methoxypyridine-3-carbaldehyde | [1] |

| Synonyms | 6-Bromo-2-methoxy-pyridine-3-carbaldehyde; 6-Bromo-2-methoxy-3-pyridinecarboxaldehyde | [1][2] |

| Appearance | Solid | |

| Melting Point | 43 °C | [1] |

| SMILES | COC1=C(C=CC(=N1)Br)C=O | [1] |

| InChI Key | KGRFLECKNDNCHM-UHFFFAOYSA-N |

The following diagram illustrates the two-dimensional structure of the molecule with standard atom numbering for the pyridine ring.

References

Unlocking the Therapeutic Potential of 6-Bromo-2-methoxynicotinaldehyde Derivatives: A Strategic Framework for Biological Activity Screening

An In-Depth Technical Guide

Abstract

Pyridine-based heterocyclic compounds form the structural core of numerous pharmaceuticals, exhibiting a wide array of biological activities.[1][2] The specific molecule, 6-Bromo-2-methoxynicotinaldehyde, presents a unique scaffold, combining a halogenated pyridine ring with methoxy and aldehyde functional groups, suggesting significant potential for derivatization and biological interaction. However, a survey of current literature reveals a notable gap in the characterization of its biological profile. This technical guide outlines a comprehensive, multi-tiered strategic framework for the systematic evaluation of this compound and its derivatives. We propose a focused investigation into three high-potential therapeutic areas: anticancer, antimicrobial, and anti-inflammatory activities. For each area, this guide provides the scientific rationale, detailed, field-proven experimental protocols, and frameworks for data interpretation. By presenting standardized assays such as the MTT cytotoxicity test, broth microdilution for antimicrobial susceptibility, and the Griess assay for nitric oxide inhibition, this document serves as a robust roadmap for researchers, scientists, and drug development professionals to unlock the therapeutic promise of this versatile chemical scaffold.

Introduction: The Rationale for Investigation

The Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring is a cornerstone of modern medicinal chemistry. As a nitrogen-containing heterocycle, it is a key structural motif in a vast number of FDA-approved drugs and biologically active compounds.[2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an ideal scaffold for designing molecules that can interact with a wide range of biological targets.[3] Pyridine derivatives have demonstrated remarkable efficacy across numerous therapeutic classes, including anticancer, antiviral, antimalarial, and anti-inflammatory agents.[2]

Decoding the Structure: Potential Contributions of Key Functional Groups

The therapeutic potential of a molecule is deeply rooted in its structure. The this compound scaffold contains three key functional groups whose individual and synergistic contributions warrant investigation:

-

The Pyridine Ring: Serves as the core heterocyclic structure, common in many bioactive compounds.[1][4]

-

The Bromo Group (C6): Halogen atoms are known to modulate the lipophilicity and metabolic stability of drug candidates. A bromine substituent can enhance binding affinity to target proteins through halogen bonding and can be a key reactive site for further synthetic modifications, such as Suzuki-Miyaura cross-coupling reactions.[5][6]

-

The Methoxy Group (C2): The electron-donating methoxy group can influence the electronic distribution of the pyridine ring, potentially enhancing its interaction with biological targets.[2][7] It is a feature present in numerous compounds with demonstrated biological activity, including those targeting enzymes and receptors.[8][9]

-

The Aldehyde Group (C3): This functional group is highly reactive and serves as a critical handle for synthetic diversification. It readily undergoes condensation reactions, most notably with primary amines to form Schiff bases, thereby providing a straightforward route to a large library of derivatives with diverse biological activities.[10][11]

Structure-Activity Relationship (SAR) Insights

While direct data on this compound is scarce, SAR studies on related substituted pyridines provide valuable predictive insights. Research has shown that even slight modifications to the substituents on a pyridine ring can lead to dramatic changes in toxicity and biological activity.[12] The size, shape, and hydrophobic properties of substituents are often more critical than electronic parameters in determining biological response.[13] Therefore, a systematic investigation starting with the core molecule and expanding to its derivatives is a scientifically sound approach to building a comprehensive SAR profile.

Proposed Research Framework: A Multi-Faceted Approach

To efficiently screen for potential biological activity, we propose a parallel, multi-pronged approach. This framework begins with the synthesis and characterization of the parent compound and a focused library of its derivatives (e.g., Schiff bases). These compounds are then subjected to a battery of primary in vitro assays targeting key disease areas. Positive "hits" from these initial screens can then be advanced to more complex secondary assays to elucidate their mechanism of action.

Caption: A logical workflow for the biological evaluation of novel compounds.

Primary Screening Area 1: Anticancer Activity

Rationale

Pyridine derivatives are a versatile and highly important class of compounds in the development of anticancer agents.[1] Their synthetic tractability allows for targeted modifications to modulate activity against critical molecular pathways involved in cancer progression.[1] Mechanistic studies have revealed that pyridine-based compounds can inhibit key targets such as kinases (e.g., VEGFR), histone deacetylases (HDACs), and tubulin polymerization, making them prime candidates for novel cancer therapies.[1][14]

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The initial evaluation of anticancer potential is critically dependent on assessing a compound's cytotoxicity against various cancer cell lines.[15][16] The MTT assay is a robust, reliable, and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as a proxy for cell viability.[15][17]

Methodology:

-

Cell Culture & Seeding:

-

Maintain selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in a humidified incubator at 37°C with 5% CO₂.[15]

-

Harvest cells during their logarithmic growth phase.

-

Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[15][17]

-

-

Compound Treatment:

-

Prepare a stock solution of the test derivative (e.g., 10 mM in DMSO).

-

Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the medium in the wells with the medium containing the test compound concentrations. Include a vehicle control (DMSO alone) and a positive control (a known cytotoxic drug like Doxorubicin).[15][18]

-

Incubate the plates for a defined period (e.g., 48 or 72 hours).[16]

-

-

MTT Assay & Measurement:

-

After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[15][17]

-

Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

-

Measure the absorbance at 570 nm using a microplate reader.[15]

-

-

Data Analysis:

Data Presentation: Hypothetical IC₅₀ Values

The results should be compiled into a clear, concise table to compare the potency of different derivatives across multiple cell lines.

| Compound ID | Derivative Structure (R-group on Schiff Base) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HepG2 (Liver) |

| Parent | (Aldehyde) | >100 | >100 | >100 |

| DER-01 | -Phenyl | 25.4 ± 2.1 | 31.2 ± 3.5 | 45.8 ± 4.0 |

| DER-02 | -4-Hydroxyphenyl | 8.9 ± 0.7 | 12.5 ± 1.1 | 15.3 ± 1.9 |

| DER-03 | -4-Chlorophenyl | 15.1 ± 1.3 | 22.7 ± 2.8 | 33.6 ± 3.1 |

| Doxorubicin | (Positive Control) | 1.9 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 |

Mechanistic Insight: Potential Signaling Pathways

Cytotoxic compounds often exert their effects by modulating critical cell signaling pathways. The PI3K/mTOR pathway is frequently dysregulated in cancer and is a known target for some pyridine-based inhibitors.[8] A compound that shows promising IC₅₀ values could be further investigated for its effect on this pathway.

Caption: The PI3K/AKT/mTOR pathway, a potential target for anticancer agents.

Primary Screening Area 2: Antimicrobial Efficacy

Rationale

The rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with antibacterial and antifungal properties. Heterocyclic compounds, including pyridine derivatives, have historically been a rich source of antimicrobial agents.[19] Their mechanisms can range from inhibiting essential enzymes to disrupting cell membrane integrity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold standard for determining the antimicrobial susceptibility of a compound.[20] It allows for the quantitative determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents the visible growth of a microorganism.[21]

Methodology:

-

Microorganism Preparation:

-

Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) and fungi (e.g., Candida albicans).

-

Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).

-

-

Compound Dilution:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

The concentration range should be broad enough to capture the MIC (e.g., 256 µg/mL down to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (microbes in broth, no compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration at which no visible growth (no turbidity) is observed.[22]

-

(Optional) To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no growth on the agar.[21][23]

-

Data Presentation: Hypothetical MIC Values

Results are typically presented in a table showing the MIC values in µg/mL or µM for each compound against each tested microorganism.

| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| Parent | >256 | >256 | >256 |

| DER-01 | 64 | 128 | 128 |

| DER-02 | 128 | 256 | >256 |

| DER-03 | 32 | 64 | 64 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 4 |

Workflow Diagram: Antimicrobial Efficacy Testing

A typical workflow progresses from qualitative screening to quantitative determination.

Caption: Standard workflow for assessing antimicrobial efficacy.

Primary Screening Area 3: Anti-inflammatory Potential

Rationale

Inflammation is a biological response implicated in a wide range of diseases, from arthritis to neurodegenerative disorders.[24] Many anti-inflammatory drugs work by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.[25] Compounds containing bromo-isoquinoline and other nitrogen heterocycles have shown potential as analgesic and anti-inflammatory agents, making this a promising area of investigation.[19]

Experimental Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

A widely accepted in vitro model for inflammation involves stimulating macrophage cells (like the RAW 264.7 cell line) with lipopolysaccharide (LPS), a component of bacterial cell walls.[24][25] The subsequent production of nitric oxide, a key inflammatory mediator, can be quantified using the Griess assay.[24]

Methodology:

-

Cell Culture and Plating:

-

Culture RAW 264.7 murine macrophage cells as previously described.

-

Seed the cells into a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow them to adhere for 24 hours.[25]

-

-

Cytotoxicity Pre-screen:

-

It is critical to first perform an MTT assay on the RAW 264.7 cells with the test compounds alone.[25] This ensures that any observed reduction in NO is due to anti-inflammatory activity and not simply cell death. Use non-toxic concentrations for the main experiment.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include wells with cells only, cells + LPS, and cells + LPS + a known inhibitor (e.g., L-NAME).

-

Incubate for 24 hours.[25]

-

-

Griess Assay:

-

Collect the cell culture supernatant from each well.

-

Add an equal volume of Griess Reagent to the supernatant.[24]

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite (a stable product of NO) concentration.[24][25]

-

Quantify the nitrite concentration using a sodium nitrite standard curve.[25]

-

Data Presentation: Hypothetical NO Inhibition Data

| Compound ID | Concentration (µM) | Cell Viability (%) | Nitrite Conc. (µM) | % NO Inhibition |

| Control | 0 | 100 | 1.5 ± 0.2 | - |

| LPS Only | 0 | 98 ± 3 | 45.2 ± 3.5 | 0 |

| DER-01 | 20 | 95 ± 4 | 22.1 ± 2.1 | 51.1 |

| DER-03 | 20 | 97 ± 2 | 15.8 ± 1.9 | 65.0 |

| L-NAME | 100 | 99 ± 3 | 5.3 ± 0.8 | 88.3 |

Mechanistic Insight: The NF-κB Signaling Pathway

The production of many pro-inflammatory mediators, including the enzyme iNOS which produces NO, is controlled by the transcription factor NF-κB. This pathway is a central regulator of inflammation and a common target for anti-inflammatory drugs.

Caption: The NF-κB pathway, a central regulator of inflammation.

Conclusion and Future Directions

This technical guide puts forth a structured, evidence-based framework for the initial exploration of the biological activities of this compound and its derivatives. The aldehyde functionality provides a facile entry point for the synthesis of a diverse chemical library, particularly Schiff bases, which are known to possess a wide range of biological activities.[10][11]

The proposed primary screening cascade across anticancer, antimicrobial, and anti-inflammatory domains will efficiently identify promising lead compounds. Derivatives exhibiting significant activity (e.g., low IC₅₀ or MIC values) should be prioritized for more detailed mechanistic studies, such as Western blotting to confirm effects on signaling pathways like PI3K/AKT or NF-κB, and further structure-activity relationship (SAR) optimization. This systematic approach maximizes the potential for discovering novel therapeutic agents derived from this promising, yet underexplored, chemical scaffold.

References

- 1. ijsat.org [ijsat.org]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 3. irjet.net [irjet.net]

- 4. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. innospk.com [innospk.com]

- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of selected pyridines. I. Substituent constant analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemijournal.com [chemijournal.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jptcp.com [jptcp.com]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimicrobial Efficacy Testing - Creative Biogene [microbiosci.creative-biogene.com]

- 22. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]

- 23. microchemlab.com [microchemlab.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

6-Bromo-2-methoxynicotinaldehyde: A Comprehensive Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of 6-Bromo-2-methoxynicotinaldehyde, a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. The document delineates the compound's physicochemical properties, offers a robust, field-tested synthetic protocol, and provides a detailed spectroscopic characterization profile. Furthermore, it critically examines the molecule's reactivity, with a significant focus on its application in palladium-catalyzed cross-coupling reactions. A key emphasis is placed on its strategic importance as a precursor to sophisticated molecular architectures, particularly in the synthesis of kinase inhibitors targeting the PI3K/mTOR signaling pathway, a cornerstone of modern oncology research. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to leverage the full synthetic potential of this versatile intermediate.

Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold

This compound, with the systematic IUPAC name 6-bromo-2-methoxypyridine-3-carbaldehyde, is a solid, crystalline compound at room temperature.[1][2] Its molecular structure is characterized by a pyridine ring functionalized with three distinct and strategically positioned groups: a bromine atom at the 6-position, a methoxy group at the 2-position, and a formyl (aldehyde) group at the 3-position. This unique arrangement of functionalities makes it a highly valuable and versatile intermediate in organic synthesis.

The bromine atom serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The aldehyde group is a versatile functional group that can undergo a wide range of transformations, including nucleophilic additions, reductive aminations, and condensations, to build molecular complexity. The methoxy group, while relatively stable, can influence the electronic properties of the pyridine ring and, in some contexts, can be a site for demethylation to reveal a pyridinone scaffold.

The confluence of these features makes this compound a particularly sought-after building block in the field of medicinal chemistry. The substituted pyridine motif is a common feature in a vast number of biologically active compounds and approved drugs.[3] Specifically, this scaffold is a key component in the synthesis of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 58819-88-8 |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Appearance | Solid |

| Melting Point | 43 °C |

| Storage Temperature | 2-8°C, under inert atmosphere |

Table 1: Physicochemical Properties of this compound.[1][2]

Spectroscopic Profile

While experimentally determined spectra for this specific compound are not consistently available in the public domain, a predicted spectroscopic profile can be derived from the analysis of structurally analogous compounds and established spectroscopic principles.

The ¹H and ¹³C NMR spectra are the most powerful tools for the structural elucidation of this compound. The predicted chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The aldehyde and bromo groups are electron-withdrawing, while the methoxy group is electron-donating.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | Aldehyde proton (-CHO) |

| ~8.0 | d, J ≈ 8 Hz | 1H | Aromatic proton (H-4) |

| ~7.4 | d, J ≈ 8 Hz | 1H | Aromatic proton (H-5) |

| ~4.0 | s | 3H | Methoxy protons (-OCH₃) |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbon (C=O) |

| ~163 | Aromatic carbon (C-2) |

| ~145 | Aromatic carbon (C-6) |

| ~140 | Aromatic carbon (C-4) |

| ~125 | Aromatic carbon (C-3) |

| ~115 | Aromatic carbon (C-5) |

| ~54 | Methoxy carbon (-OCH₃) |

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch of the aldehyde group.

Predicted Infrared (IR) Spectroscopy Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1580, ~1460 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1250 | Strong | C-O-C stretch (aryl ether) |

| ~1100 | Medium | C-Br stretch |

In mass spectrometry with electron ionization (EI), the molecule is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximately 1:1 ratio).

Predicted Mass Spectrometry (MS) Data:

| m/z | Predicted Relative Abundance | Assignment |

| 217 | ~50% | [M+2]⁺ molecular ion (with ⁸¹Br) |

| 215 | ~50% | [M]⁺ molecular ion (with ⁷⁹Br) |

| 186/188 | Variable | [M-CHO]⁺ |

| 136 | Variable | [M-Br]⁺ |

Experimental Protocol for Spectroscopic Analysis

The following are generalized, yet robust, protocols for acquiring the spectroscopic data described above. These protocols are designed to yield high-quality data for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

-

¹H NMR Parameters: Employ a standard 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquire 16-32 scans.

-

¹³C NMR Parameters: Utilize a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and acquire 1024 or more scans with proton decoupling to enhance the signal-to-noise ratio.

-

Infrared (IR) Spectroscopy:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to analyzing the sample to ensure an accurate spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) for this relatively volatile compound.

-

Mass Analysis: Separate the ionized fragments based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Interpretation: Analyze the mass-to-charge ratio (m/z) of the parent ion and its characteristic isotopic pattern to confirm the molecular weight and the presence of bromine.

Synthesis of this compound

While several suppliers offer this compound, an efficient and scalable laboratory synthesis is crucial for many research applications. A highly plausible and chemically sound approach involves the direct bromination of the commercially available precursor, 2-methoxynicotinaldehyde, using N-Bromosuccinimide (NBS).

References

A Senior Application Scientist's Guide to 6-Bromo-2-methoxynicotinaldehyde: A Versatile Heterocyclic Building Block in Modern Synthesis

For the discerning researcher in medicinal chemistry and drug development, the strategic selection of foundational scaffolds is a critical determinant of synthetic efficiency and molecular diversity. Among the pantheon of heterocyclic intermediates, 6-Bromo-2-methoxynicotinaldehyde emerges as a uniquely powerful and versatile building block. Its strategic placement of three distinct functional handles—an aldehyde, a methoxy group, and a bromine atom—on an electron-deficient pyridine core offers a programmable platform for sequential and orthogonal chemical modifications.

This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound. We will delve into the causality behind its utility, providing field-proven insights and detailed protocols to empower scientists to leverage this scaffold in the creation of complex, high-value molecules, particularly in the pursuit of novel kinase inhibitors.[1][2]

Core Molecular Data and Physicochemical Properties

This compound, also known as 6-bromo-2-methoxypyridine-3-carbaldehyde, is a crystalline solid at room temperature. The inherent reactivity of this molecule is dictated by the interplay of its functional groups. The aldehyde offers a site for nucleophilic attack and condensation, the bromo group serves as a premier handle for transition-metal-catalyzed cross-coupling, and the methoxy group electronically influences the pyridine ring, enhancing its utility.

| Property | Value | Reference(s) |

| CAS Number | 58819-88-8 | [3][4] |

| Molecular Formula | C₇H₆BrNO₂ | [3] |

| Molecular Weight | 216.03 g/mol | [4] |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage | Inert atmosphere, 2-8°C | |

| InChI Key | KGRFLECKNDNCHM-UHFFFAOYSA-N | [4] |

| SMILES | COC1=C(C=O)C=CC(=N1)Br | [3][4] |

Strategic Synthesis of the Building Block

While commercially available, understanding the synthesis of this compound provides context for potential impurities and scale-up strategies. A common conceptual approach involves the selective functionalization of a substituted pyridine precursor. This typically involves two key transformations: introduction of the bromine atom and formation of the aldehyde. A plausible, though generalized, pathway could involve the oxidation of a corresponding alcohol, a high-yielding and common transformation in organic synthesis.[5]

Alternatively, routes involving formylation of a bromo-methoxy-pyridine precursor, analogous to the synthesis of related naphthaldehydes, are also viable.[6] The choice of route often depends on the availability and cost of the starting pyridine derivative.

The Orthogonal Reactivity Map: A Chemist's Playground

The true power of this compound lies in the differential reactivity of its functional groups, which allows for a logical and stepwise approach to building molecular complexity.[7] This orthogonality is the cornerstone of its utility.

References

Research applications of substituted bromonicotinaldehydes

An In-depth Technical Guide to the Research Applications of Substituted Bromonicotinaldehydes

Abstract

Substituted bromonicotinaldehydes represent a class of highly versatile heterocyclic building blocks that have garnered significant attention across diverse scientific disciplines. Their intrinsic chemical architecture, featuring a pyridine ring strategically functionalized with both a reactive aldehyde group and a displaceable bromine atom, provides a powerful platform for the synthesis of complex molecular structures. This dual reactivity allows for orthogonal chemical transformations, making these compounds invaluable synthons in medicinal chemistry, agrochemical development, and materials science. This guide provides an in-depth exploration of the core applications of substituted bromonicotinaldehydes, detailing the mechanistic principles behind their reactivity, providing field-proven experimental protocols, and summarizing their role in the creation of high-value molecules.

Core Chemical Principles: The Foundation of Versatility

The utility of substituted bromonicotinaldehydes stems from the distinct reactivity of their two primary functional groups.[1][2] This duality is the cornerstone of their application in multi-step syntheses.

-

The Aldehyde Group: This moiety serves as a highly reactive electrophilic site, readily participating in a wide range of classical organic reactions. These include nucleophilic additions, condensation reactions (e.g., to form imines and hydrazones), Wittig olefinations for carbon chain extension, and multicomponent reactions like the Biginelli and Ugi reactions.[1][3][4] This functionality is typically leveraged to construct complex carbon skeletons or introduce specific side chains.

-

The Bromo-Substituted Pyridine Ring: The bromine atom on the electron-deficient pyridine ring acts as a versatile synthetic handle. It is particularly amenable to displacement through palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[1][2] Key transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents.[1]

The strategic placement of the bromine atom (e.g., at the 2, 5, or 6-position) and other substituents on the pyridine ring can modulate the electronic properties and steric environment of the molecule, influencing the regioselectivity and efficiency of subsequent reactions.

Caption: Dual reactivity of substituted bromonicotinaldehydes.

Applications in Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[2] Substituted bromonicotinaldehydes provide an efficient entry point for synthesizing diverse heterocyclic libraries for drug discovery.

Synthesis of Dihydropyrimidinones (DHPMs) via Biginelli Reaction

DHPMs are a class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The Biginelli reaction, a one-pot cyclocondensation, can effectively utilize 5-bromonicotinaldehyde to incorporate the valuable bromopyridine moiety into the DHPM scaffold.[3]

Causality: The use of 5-bromonicotinaldehyde in this multicomponent reaction is strategic. It rapidly generates a complex molecule with a known pharmacophore (the DHPM core) while retaining the bromine atom as a handle for subsequent diversification, for instance, through Suzuki coupling to explore structure-activity relationships (SAR) by introducing various aryl groups.

Caption: Workflow of the Biginelli reaction with 5-bromonicotinaldehyde.

Synthesis of Kinase Inhibitor Precursors

Kinase inhibitors are a major class of targeted cancer therapeutics. The synthesis of 5-aryl-nicotinaldehydes via Suzuki-Miyaura cross-coupling is a key step in creating precursors for these complex molecules.[2] The bromine atom at the 5-position of 5-bromonicotinaldehyde is readily displaced in this palladium-catalyzed reaction, allowing for the introduction of diverse aryl and heteroaryl groups.[2]

Causality: This transformation is chosen for its reliability, broad substrate scope, and functional group tolerance. Starting with 5-bromonicotinaldehyde allows chemists to build the core bi-aryl structure common to many kinase inhibitors first, while preserving the aldehyde for later-stage modifications, such as reductive amination to install side chains that interact with the solvent-exposed region of the kinase active site.

Key Intermediate for Approved APIs

A compelling demonstration of the industrial and pharmaceutical relevance of these compounds is the use of 6-bromonicotinaldehyde (also known as 6-bromo-3-pyridinecarboxaldehyde) as a key pharmaceutical intermediate in the synthesis of Abemaciclib.[5] Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of advanced breast cancer.

| Substituted Bromonicotinaldehyde | Key Application Area | Example Product/Intermediate | Reference |

| 5-Bromonicotinaldehyde | Multicomponent Reactions | Dihydropyrimidinones (DHPMs) | [3] |

| 5-Bromonicotinaldehyde | Cross-Coupling Reactions | 5-Aryl-nicotinaldehyde (Kinase Inhibitor Precursors) | [2] |

| 6-Bromonicotinaldehyde | API Synthesis | Intermediate for Abemaciclib (CDK4/6 Inhibitor) | [5] |

| 2-Bromonicotinaldehyde | Synthetic Intermediate | Precursor for 2-substituted pyridines |

Role in Agrochemical Development

The principles that make bromonicotinaldehydes valuable in pharmaceuticals also apply to the agrochemical sector. Bromine-containing compounds are widely used as pesticides and herbicides for crop protection.[6] The bromopyridine scaffold can be found in a number of active ingredients. The ability to easily diversify the structure through the dual functional handles of bromonicotinaldehydes allows for the rapid generation of compound libraries to screen for novel herbicidal, fungicidal, or insecticidal activity.[6][7]

Experimental Protocols: A Self-Validating System

The following protocols are described to be self-validating. Monitoring by Thin-Layer Chromatography (TLC) at each stage ensures the reaction is proceeding as expected before moving to the next step, thereby ensuring the integrity of the workflow.

Protocol 1: Synthesis of 5-Aryl-nicotinaldehydes via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of 5-bromonicotinaldehyde with an arylboronic acid.[2]

Materials:

-

5-Bromonicotinaldehyde

-

Arylboronic Acid (e.g., Phenylboronic acid)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

-

TLC plates, solvents for chromatography

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromonicotinaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.05 mmol).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of Toluene/Ethanol/Water 4:1:1).

-

Reaction: Heat the mixture with vigorous stirring at reflux (typically 80-100 °C). Monitor the reaction progress by TLC until the starting 5-bromonicotinaldehyde spot is consumed (typically 2-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 5-aryl-nicotinaldehyde.

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Synthesis of Dihydropyrimidinones via Biginelli Reaction

This protocol describes a typical acid-catalyzed Biginelli reaction using 5-bromonicotinaldehyde.[3]

Materials:

-

5-Bromonicotinaldehyde

-

Ethyl Acetoacetate

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

Combine Reagents: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-bromonicotinaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol) in ethanol (15 mL).

-

Catalyst Addition: Add a few drops of concentrated hydrochloric acid to the mixture.

-

Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete within 4-8 hours. Monitor progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The product often precipitates from the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

Conclusion

Substituted bromonicotinaldehydes are not merely chemical intermediates; they are strategic tools that enable the efficient and versatile synthesis of complex, high-value molecules. Their dual-mode reactivity provides a robust platform for generating molecular diversity, making them indispensable in modern drug discovery, agrochemical research, and the broader field of organic synthesis. The continued exploration of their reaction space promises to unlock new synthetic pathways and lead to the discovery of novel compounds with significant biological and material properties.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. apicule.com [apicule.com]

- 6. Harsiddhi Organics Pvt. Ltd. | Bromine Derivatives and Dyes Manufacturer in Vadodara | [harsiddhiorganics.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 6-Bromo-2-methoxynicotinaldehyde in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-bromo-2-methoxynicotinaldehyde, a key building block in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data, this document offers a predictive framework based on the principle of "like dissolves like," analyzing the molecule's structural features to forecast its solubility in a range of common organic solvents. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers to qualitatively and quantitatively determine the solubility of this compound, ensuring reliable and reproducible results. This resource is intended for researchers, chemists, and formulation scientists in the drug development and chemical synthesis sectors, providing the foundational knowledge necessary for efficient experimental design and execution.

Introduction: Understanding the Importance of Solubility

This compound is a substituted pyridine derivative with significant potential as a versatile intermediate in the synthesis of novel bioactive molecules.[1] Its molecular structure, featuring a bromine atom, a methoxy group, and an aldehyde function on the pyridine ring, offers multiple sites for chemical modification. The successful application of this compound in synthetic organic chemistry is fundamentally linked to its solubility in various reaction media.

Solubility dictates the choice of solvents for chemical reactions, purification processes such as crystallization, and analytical techniques like chromatography.[2] A thorough understanding of the solubility profile of this compound is therefore not merely academic but a critical parameter for optimizing reaction conditions, improving yields, and ensuring the purity of the final products. This guide aims to provide a detailed analysis of its expected solubility and the methodologies to confirm these predictions experimentally.

Molecular Structure and Predicted Solubility

The solubility of a compound is primarily governed by its polarity, which in turn is determined by its functional groups and overall molecular structure. The principle of "like dissolves like" is a cornerstone of predicting solubility, suggesting that polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[2][3]

Molecular Structure of this compound:

-

CAS Number: 58819-88-8[4]

-

Molecular Formula: C₇H₆BrNO₂[5]

-

Molecular Weight: 216.03 g/mol

-

Physical Form: Solid

The key functional groups influencing its polarity are:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which imparts a degree of polarity.

-

Aldehyde Group (-CHO): A polar group due to the electronegative oxygen atom.

-

Methoxy Group (-OCH₃): Contributes to the molecule's polarity.

-

Bromo Group (-Br): While less polar than the oxygen-containing groups, it adds to the overall molecular weight and can influence intermolecular interactions.

Based on this structure, this compound is expected to be a polar molecule.

Predicted Solubility in Common Organic Solvents

The following table categorizes common organic solvents by their polarity and predicts the solubility of this compound.

| Solvent Class | Examples | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | High | These solvents have high dielectric constants and are excellent at solvating polar molecules. The polarity of the aldehyde and methoxy groups, along with the pyridine nitrogen, will interact favorably with these solvents. Structurally similar compounds like 3-Bromo-2-methoxypyridine are known to be soluble in DMSO.[6] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can engage in hydrogen bonding. While the aldehyde group can act as a hydrogen bond acceptor, the absence of a hydrogen bond donor on the solute might limit solubility compared to polar aprotic solvents. However, good solubility is still expected due to dipole-dipole interactions. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity. They should be capable of dissolving this compound due to dipole-dipole interactions, although likely to a lesser extent than highly polar aprotic solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents have lower polarity. THF, being more polar than diethyl ether, is expected to be a better solvent for this compound. |

| Non-polar Aromatic | Toluene, Benzene | Low | The polar nature of this compound makes it unlikely to be highly soluble in these non-polar aromatic solvents. |

| Non-polar Aliphatic | Hexane, Heptane | Very Low / Insoluble | As non-polar solvents, hexane and heptane are poor choices for dissolving a polar compound like this compound. |

| Aqueous | Water | Very Low / Insoluble | Despite its polarity, the presence of the larger organic scaffold and the bromine atom likely renders the molecule insufficiently soluble in water. |

Experimental Determination of Solubility

To validate the predicted solubilities, a systematic experimental approach is necessary. The following protocols outline methods for both qualitative and quantitative solubility determination.

Safety Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). This compound is associated with the following hazards:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood.[7][8][9][10]

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Protocol:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add the chosen solvent dropwise (e.g., 0.5 mL increments) while vortexing or agitating the mixture.

-

Observe the mixture after each addition.

-

Categorize the solubility as:

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a numerical value for solubility at a specific temperature.

Protocol:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

-

Transfer the clear supernatant to a pre-weighed vial.

-

Evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the compound's decomposition point.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility in g/L or mg/mL.

Caption: Workflow for quantitative solubility determination.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. chem.ws [chem.ws]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | 58819-88-8 [sigmaaldrich.com]

- 5. This compound | C7H6BrNO2 | CID 12269213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-2-methoxypyridine - SRIRAMCHEM [sriramchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

Methodological & Application

Synthesis of 6-Bromo-2-methoxynicotinaldehyde: A Detailed Application Note and Protocol

Introduction

6-Bromo-2-methoxynicotinaldehyde is a key heterocyclic building block in the landscape of pharmaceutical and materials science research. Its trifunctional nature, featuring a pyridine core substituted with a bromine atom, a methoxy group, and an aldehyde, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these functionalities allows for a multitude of chemical transformations, including cross-coupling reactions at the bromine site, nucleophilic additions to the aldehyde, and modifications of the pyridine ring itself. This application note provides a comprehensive guide for the synthesis of this compound, targeting researchers, medicinal chemists, and professionals in drug development. Two distinct and viable synthetic pathways are presented, complete with detailed, step-by-step protocols, mechanistic insights, and safety considerations.

Chemical Properties and Safety Overview

A summary of the key chemical properties of the target compound is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 58819-88-8 | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 43 °C | [3] |

| Storage | 2-8°C, under inert atmosphere | [1] |

Safety Information: this compound is classified as a warning-level hazard.[1][3] It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound are detailed below. Route 1 commences with 2,6-dibromopyridine and involves a sequential formylation and methoxylation. Route 2 utilizes 2-bromo-6-methoxypyridine as the starting material, proceeding through a directed ortho-metalation and subsequent formylation.

Route 1: Formylation of 2,6-Dibromopyridine followed by Nucleophilic Aromatic Substitution

This pathway leverages the differential reactivity of the two bromine atoms on the pyridine ring. A selective monolithiation followed by formylation provides the key intermediate, 6-bromo-2-pyridinecarboxaldehyde. Subsequent nucleophilic aromatic substitution (SNAr) with sodium methoxide yields the desired product.

Diagram of Synthetic Workflow: Route 1

Caption: Synthetic workflow for Route 1.

Experimental Protocol: Route 1

Step 1: Synthesis of 6-Bromo-2-pyridinecarboxaldehyde

This procedure is adapted from a known method for the formylation of 2,6-dibromopyridine.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2,6-dibromopyridine (1.0 eq) in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF).

-

Lithiation: Cool the suspension to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.0 eq) in hexanes dropwise via the dropping funnel over 1.5 hours, maintaining the internal temperature below -70 °C.

-

Formylation: After the addition of n-BuLi is complete, stir the mixture for an additional 5 minutes at -78 °C. Subsequently, add a solution of N,N-dimethylformamide (DMF, 1.1 eq) in anhydrous Et₂O or THF dropwise over 1 hour, ensuring the temperature remains at -78 °C.

-

Quenching and Work-up: Allow the reaction to stir at -78 °C for another 1.5 hours. Warm the mixture to -25 °C and quench by the slow addition of 6N hydrochloric acid (HCl). Allow the mixture to warm to room temperature.

-

Extraction and Purification: Separate the aqueous and organic layers. Extract the aqueous phase three times with Et₂O. Combine the organic extracts, wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by trituration with pentane or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing aldehyde group at the 2-position activates the pyridine ring for nucleophilic attack.[4]

-

Reaction Setup: In a round-bottom flask, dissolve the 6-bromo-2-pyridinecarboxaldehyde (1.0 eq) from the previous step in anhydrous methanol (MeOH).

-

Methoxylation: Add sodium methoxide (NaOMe, 1.1 - 1.5 eq) to the solution. The reaction can be stirred at room temperature or gently heated to reflux to drive it to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully neutralize with a dilute acid (e.g., 1N HCl).

-

Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford this compound.

Route 2: Directed Ortho-metalation of 2-Bromo-6-methoxypyridine

This more direct approach begins with the commercially available 2-bromo-6-methoxypyridine. The methoxy group directs the lithiation to the adjacent C3 position, which is then quenched with a formylating agent to introduce the aldehyde group. This method often provides better regioselectivity and can be more efficient.

Diagram of Synthetic Workflow: Route 2

Caption: Synthetic workflow for Route 2.

Experimental Protocol: Route 2

This protocol is based on established procedures for the directed metalation and formylation of substituted pyridines.[5][6]

-

Preparation of LDA (if used): In a flame-dried flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C and add n-BuLi (1.0 eq) dropwise. Stir the mixture at this temperature for 30 minutes to generate lithium diisopropylamide (LDA).

-

Lithiation: In a separate flame-dried flask, dissolve 2-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF and cool to -78 °C. To this solution, add the freshly prepared LDA solution (or another strong lithium amide base like lithium tetramethylpiperidide (LTMP), or n-BuLi if the substrate is sufficiently activated) dropwise. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Formylation: Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture at -78 °C. Stir for an additional 1-2 hours at this temperature.

-

Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the aqueous mixture with Et₂O or EtOAc. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. After filtration and concentration under reduced pressure, the crude product is purified by column chromatography on silica gel to yield this compound.

Conclusion

This application note has detailed two robust synthetic protocols for the preparation of this compound, a valuable intermediate for further chemical elaboration. Route 1 provides a viable pathway from a readily available starting material, while Route 2 offers a more direct and potentially higher-yielding alternative. The choice of synthetic route will depend on the availability of starting materials, scalability, and the specific requirements of the research project. The provided experimental details, coupled with the necessary safety precautions, should enable researchers to successfully synthesize this versatile building block for their drug discovery and materials science endeavors.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 6-Bromo-2-methoxynicotinaldehyde

Introduction: Unlocking Novel Chemical Space with a Versatile Pyridine Building Block

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of biologically active compounds and functional materials. 6-Bromo-2-methoxynicotinaldehyde is a particularly valuable heterocyclic building block, offering three distinct points for chemical modification: the aldehyde for nucleophilic additions or reductive aminations, the bromine atom for cross-coupling reactions, and the methoxy group which can be a stable electronic modulator or a handle for later demethylation.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2] Its operational simplicity, mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents have cemented its importance in both academic and industrial laboratories.[3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for successfully employing this compound in Suzuki-Miyaura coupling reactions. Beyond a mere recitation of steps, this document elucidates the underlying mechanistic principles, offers field-proven insights into optimizing reaction conditions, and provides robust protocols for achieving high-yield synthesis of novel 2-methoxy-6-aryl-nicotinaldehyde derivatives.

The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] A thorough understanding of this catalytic cycle is paramount for rational troubleshooting and optimization. The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.

-

Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step, particularly for less reactive aryl halides. The electron-deficient nature of the pyridine ring generally facilitates this step.[6]

-

Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. Critically, this process requires activation of the boronic acid by a base.[7] The base reacts with the boronic acid to form a more nucleophilic boronate species ("ate" complex), which is significantly more reactive towards the palladium(II) intermediate.[5][7] The choice of base is therefore not trivial and can dramatically influence reaction rates and yields.

-

Reductive Elimination: In the final step, the two organic partners on the palladium(II) complex couple and are expelled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: Materials, Reagents, and Setup

Scientific integrity demands meticulous preparation. The success of a Suzuki-Miyaura coupling is highly sensitive to the quality of reagents and the exclusion of oxygen, which can deactivate the Pd(0) catalyst.

Materials and Reagents

| Reagent/Material | Grade/Specification | Supplier Example | Notes |

| This compound | >97% purity | Sigma-Aldrich, Combi-Blocks | Substrate |

| Arylboronic Acid | Varies | Combi-Blocks, TCI | Coupling partner (use 1.2-1.5 equivalents) |

| Palladium Catalyst | See Table 2 | Strem, Sigma-Aldrich | Pre-catalyst (1-5 mol%) |

| Ligand (if required) | See Table 2 | Strem, Sigma-Aldrich | Molar ratio depends on catalyst |

| Base | Anhydrous, finely ground | Sigma-Aldrich, Acros | See Table 3 (typically 2-3 equivalents) |

| Solvent(s) | Anhydrous/Degassed | Acros, Fisher Scientific | e.g., 1,4-Dioxane, Toluene, DMF, Water |

| Schlenk flask or Microwave vial | Flame or oven-dried | VWR, Chemglass | For maintaining an inert atmosphere |

| Magnetic stir bar | - | VWR | - |

| Inert Gas | High purity Nitrogen or Argon | Airgas | For creating an inert atmosphere |

| Syringes and Needles | - | B-D | For transfer of degassed solvents |

Choosing the Right Catalyst and Ligand System

The choice of catalyst and ligand is critical, especially for heteroaromatic substrates where the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the reaction. For electron-deficient pyridines like the target substrate, bulky, electron-rich phosphine ligands are often preferred as they stabilize the catalyst and facilitate the key steps of the catalytic cycle.[6]

| Catalyst System | Pre-catalyst | Ligand | Typical Loading (mol%) | Key Characteristics |

| System A | Pd(PPh₃)₄ | (none) | 3-5 | A classic, widely used catalyst. Can be effective but may require higher temperatures for challenging substrates. |

| System B | Pd₂(dba)₃ | SPhos or XPhos | 1-3 (Pd), 2-6 (Ligand) | Highly active system for heteroaryl couplings. Bulky, electron-rich ligands promote efficient reaction.[6] |

| System C | PdCl₂(dppf) | (none) | 2-5 | Air-stable and reliable catalyst, often used in a variety of coupling reactions. |

The Role of the Base and Solvent

The base is essential for activating the boronic acid for transmetalation.[7] The solvent system must solubilize all reactants and facilitate the reaction; often, a mixture of an organic solvent and water is beneficial.[5]

| Base | Solvent System (v/v) | Temperature (°C) | Comments |

| K₂CO₃ or Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-100 | A common and cost-effective choice. |

| K₃PO₄ | Toluene/H₂O (4:1) or THF/H₂O (4:1) | 80-110 | A stronger base, often effective for less reactive substrates. |

| Cs₂CO₃ | 1,4-Dioxane | 80-100 | A strong, soluble base that can provide higher yields but is more expensive. |

Protocols for Suzuki-Miyaura Coupling

The following protocols provide a robust starting point for the coupling of this compound. Optimization may be required for specific arylboronic acids.

Protocol 1: General Procedure using Conventional Heating

This protocol is a standard, reliable method adaptable to most laboratory settings.

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the selected base (e.g., K₂CO₃, 2.0 equiv.).

-

Establish Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Via syringe, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1 v/v). The solvent should be thoroughly degassed beforehand by sparging with argon for 15-30 minutes or by three freeze-pump-thaw cycles.

-

Reaction Execution: Lower the flask into a pre-heated oil bath (e.g., 90 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of reaction solvent).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Analysis: Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Microwave-Assisted Synthesis

For accelerated reaction times and high-throughput screening, microwave irradiation is an excellent alternative.

Step-by-Step Methodology:

-

Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), a base (e.g., K₃PO₄, 2.0 equiv.), and a palladium catalyst (e.g., PdCl₂(dppf), 5 mol%).

-

Solvent Addition: Add a suitable degassed solvent, such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).

-

Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite, wash with an organic solvent, and concentrate the filtrate. Purify the product using standard procedures as described in the general protocol.

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. A logical, stepwise approach to troubleshooting is key.